Epinephryl borate

Catalog No.
S527277
CAS No.
5579-16-8
M.F
C9H12BNO4
M. Wt
209.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epinephryl borate

CAS Number

5579-16-8

Product Name

Epinephryl borate

IUPAC Name

(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

InChI

InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1

InChI Key

ZNMXKJDERFMXNF-ZETCQYMHSA-N

SMILES

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O

solubility

Soluble in DMSO

Synonyms

Epinephryl borate; Epinephrine borate; Eppy/N; l-Epinephrinyl borate; l-Adrenaline borate; EINECS 226-961-8;

Canonical SMILES

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O

Isomeric SMILES

B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O

The exact mass of the compound Epinephryl borate is 209.0859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epinephryl borate (CAS 5579-16-8) is a specialized cyclic borate ester complex of the sympathomimetic catecholamine epinephrine. In pharmaceutical manufacturing and formulation procurement, it is primarily selected for its distinct chemical stability profile in aqueous solutions. Unlike standard epinephrine salts, which rapidly auto-oxidize to adrenochrome in neutral or alkaline environments, the borate complex physically shields the dihydroxybenzene (catechol) ring. This structural stabilization allows the active pharmaceutical ingredient (API) to be formulated and stored at a near-physiological pH, making it a critical precursor for topical and ophthalmic applications where acidic degradation must be avoided [1].

Substituting epinephryl borate with more common, lower-cost salts like epinephrine hydrochloride or epinephrine bitartrate fundamentally compromises formulation viability for sensitive mucosal or ocular applications. To prevent rapid oxidative degradation, hydrochloride and bitartrate salts must be formulated at a highly acidic pH (typically 2.5 to 5.0) [1]. When these acidic substitutes are applied topically, they induce severe stinging, burning, and reflex lacrimation, which mechanically washes out the API before it can be fully absorbed. Furthermore, the acidic salts require the body's natural fluids to buffer the pH up to 7.0 before the active alkaloid is fully available for tissue penetration [2]. Epinephryl borate circumvents this by maintaining stability at a neutral pH, preventing both API washout and the buffering lag.

Aqueous Formulation Stability at Physiological pH

Standard epinephrine hydrochloride and bitartrate solutions are strictly limited to an acidic pH range (2.5–5.0) to prevent rapid oxidation into inactive adrenochrome. In contrast, epinephryl borate formulations maintain chemical stability at a significantly higher pH range of 5.5 to 7.6 [1]. This allows formulators to create near-neutral solutions without sacrificing the shelf-life of the catecholamine.

Evidence DimensionStable Aqueous Formulation pH Range
Target Compound DatapH 5.5 – 7.6
Comparator Or BaselineEpinephrine HCl / Bitartrate (pH 2.5 – 5.0)
Quantified DifferenceEnables a +2.5 to +3.0 upward shift in formulation pH toward physiological neutrality.
ConditionsAqueous solution storage and formulation.

Allows procurement teams to source an API that supports neutral-pH liquid formulations, eliminating the need for extreme acidification to maintain shelf-life.

Reduction of Application-Site Irritation and Reflex Washout

The highly acidic nature of epinephrine hydrochloride and bitartrate salts results in the release of irritating ions that significantly decrease the local pH upon application, causing severe stinging and reflex tearing. Epinephryl borate, formulated as a 1% complex near pH 7.0, drastically reduces this irritation [1]. By eliminating the acidic shock, the borate complex prevents reflex lacrimation, which otherwise prematurely washes the active drug away from the target absorption site [2].

Evidence DimensionApplication-Site Irritation and pH Drop
Target Compound DataMinimal irritation; maintains local pH near 7.0
Comparator Or BaselineEpinephrine HCl / Bitartrate (Significant irritation due to released HCl/bitartrate ions dropping local pH)
Quantified DifferenceEliminates the acidic shock associated with pH 2.5-5.0 formulations, preventing reflex API washout.
ConditionsTopical/ocular instillation in physiological tear film.

Prevents mechanical washout of the API caused by reflex tearing, directly increasing the effective bioavailability of the formulated product.

Active Alkaloid Availability and Tissue Penetration

For epinephrine to effectively penetrate tissues (such as the cornea), it must be in its active, un-ionized alkaloid form, which occurs near pH 7.0. When epinephrine bitartrate is administered, it experiences a lag time because it resists the natural buffering action of tears longer than other salts, delaying its conversion to the active alkaloid [1]. Epinephryl borate is already formulated near pH 7.0, meaning the active alkaloid is immediately available upon instillation without requiring extensive physiological buffering [1].

Evidence DimensionImmediate Active Alkaloid Availability
Target Compound DataImmediate availability (formulated at pH ~7.0)
Comparator Or BaselineEpinephrine bitartrate (Delayed availability due to required buffering from acidic pH to 7.0)
Quantified DifferenceBypasses the physiological buffering lag time required by acidic bitartrate salts.
ConditionsIn vivo physiological buffering (e.g., tear film interaction).

Ensures rapid onset of action and more predictable pharmacokinetics by eliminating the variable lag time of physiological pH buffering.

Neutral-pH Ophthalmic Formulations (Glaucoma Management)

Because epinephryl borate remains stable at pH 5.5–7.6, it is the premier choice for manufacturing aqueous intraocular pressure (IOP) lowering drops. It prevents the severe stinging and reflex tearing associated with epinephrine hydrochloride, ensuring the API remains in the cul-de-sac long enough for optimal corneal penetration [2].

Advanced Iontophoretic Ocular Delivery Systems

In modern drug delivery research, epinephryl borate is utilized in transscleral iontophoresis platforms. Its specific ionization profile and lack of irritating hydrochloride or bitartrate ions make it highly suitable for electrically assisted intraocular delivery without causing localized tissue damage or extreme pH shifts [1].

Sensitive Mucosal Delivery and Nasal Sprays

For formulations targeting sensitive mucosal membranes where acidic shock must be avoided, the borate complex offers a distinct advantage. It allows formulators to maintain the potent sympathomimetic and vasoconstrictive properties of epinephrine while formulating at a physiological pH, thereby maximizing mucosal retention and absorption [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

209.0859380 g/mol

Monoisotopic Mass

209.0859380 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MO99IGH0LS

MeSH Pharmacological Classification

Sympathomimetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

5579-16-8

Wikipedia

Epinephryl borate

Dates

Last modified: 02-18-2024
1: Fong DS, Frederick AR Jr, Richter CU, Jakobiec FA. Adrenochrome deposit. Arch Ophthalmol. 1993 Aug;111(8):1142-3. PubMed PMID: 8352696.
2: Begg IS, Cottle RW. Epidemiologic approach to open-angle glaucoma: 2. Survival analysis of adverse drug reactions. Report of the Canadian Ocular Adverse Drug Reaction Registry Program. The Collaborative Glaucoma Study Group. Can J Ophthalmol. 1989 Feb;24(1):15-9. PubMed PMID: 2653591.
3: Liesegang TJ. Bulbar conjunctival follicles associated with dipivefrin therapy. Ophthalmology. 1985 Feb;92(2):228-33. PubMed PMID: 3982802.
4: Stegman R, Miller D. A human model of allergic conjunctivitis. Arch Ophthalmol. 1975 Dec;93(12):1354-8. PubMed PMID: 1200898.

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